molecular formula C13H11N3O4S B2697437 N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide CAS No. 941976-45-0

N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide

Cat. No.: B2697437
CAS No.: 941976-45-0
M. Wt: 305.31
InChI Key: NNLRPYVSKVIMMJ-UHFFFAOYSA-N
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Description

N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide typically involves the condensation of 3-nitrobenzoic acid with N-methylthiophene-3-carboxamide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and various nucleophiles. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and substituted thiophene derivatives .

Scientific Research Applications

N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring and the presence of both nitro and amido functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c1-14-12(18)10-5-6-21-13(10)15-11(17)8-3-2-4-9(7-8)16(19)20/h2-7H,1H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLRPYVSKVIMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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